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CYCLOSPORIN J

Cat. No.: B1142421
CAS No.: 121604-28-2
M. Wt: 1146.56
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Description

Historical Trajectories in Cyclopeptide Discovery and Early Academic Investigation

The discovery of cyclic peptides, or cyclopeptides, predates that of the cyclosporin (B1163) family. One of the earliest identified plant cyclopeptides was evolidine, isolated from the leaves of Melicope xanthoxyloides in the 1950s. asbmb.orgnih.govbiorxiv.org However, it was the discovery of the cyclosporins that brought this class of molecules to the forefront of scientific and medical research.

In 1970, employees of Sandoz (now Novartis) isolated new fungal strains from soil samples collected in Norway and Wisconsin, USA. wikipedia.org These fungi were found to produce a family of related natural products, which were named cyclosporins. wikipedia.org Initially, these compounds were investigated for their potential as antifungal antibiotics, but their spectrum of activity was deemed too narrow for clinical use. davidmoore.org.uk

A pivotal moment came in 1972 when the immunosuppressive properties of a component from these fungal extracts, later identified as Cyclosporin A, were discovered through a screening program at Sandoz. davidmoore.org.ukwikipedia.org This discovery, largely attributed to the work of Jean-François Borel, shifted the focus of research entirely. davidmoore.org.ukwikipedia.org The realization that this compound could selectively suppress T-cell function without causing significant bone marrow toxicity was a groundbreaking development in immunopharmacology. davidmoore.org.ukwikipedia.org This set the stage for further investigation into the properties, structure, and potential applications of the cyclosporin family. davidmoore.org.uk

Structural Elucidation and Primary Characterization within the Cyclosporin Family

The cyclosporins are a class of cyclic undecapeptides, meaning they are composed of eleven amino acids linked in a circular structure. acs.orgwikipedia.org The primary and most studied member of this family is Cyclosporin A. acs.org Its structure is notable for several unique features that distinguish it from typical peptides. These include the presence of N-methylated amino acids at seven positions, the inclusion of non-coded amino acids like (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-l-threonine (MeBmt) and α-aminobutyric acid (Abu), and the presence of a d-amino acid. acs.orgresearchgate.net

The chemical structure of Cyclosporin A was determined in 1976 at Sandoz. wikipedia.org The cyclic nature of these peptides is a defining characteristic, formed by a peptide bond between the N-terminus and the C-terminus of the polypeptide chain. wikipedia.org This macrocyclic structure contributes to their unique three-dimensional conformations, which are crucial for their biological activity. nih.gov

X-ray crystallography and NMR spectroscopy have been instrumental in revealing the conformational dynamics of cyclosporins. acs.orgnih.gov These studies have shown that cyclosporins can adopt different conformations depending on the solvent environment and whether they are bound to their target proteins, such as cyclophilin. acs.orgnih.gov For instance, in nonpolar solvents, Cyclosporin A tends to adopt a "closed" conformation with several intramolecular hydrogen bonds, while in complex with cyclophilin, it assumes an "open" conformation with all trans peptide bonds and no intramolecular hydrogen bonds. acs.orgnih.gov

The various members of the cyclosporin family, including Cyclosporin J, differ in the amino acid residues at specific positions within the undecapeptide sequence. These subtle structural variations can lead to differences in their biological activity and physical properties.

Academic Significance of this compound within Natural Product Chemistry Research

While Cyclosporin A has been the most extensively studied member of the family due to its clinical success, other cyclosporins, including this compound, hold significant academic interest for researchers in natural product chemistry. The study of these analogues provides valuable insights into structure-activity relationships within the cyclosporin class.

Furthermore, the biosynthesis of these complex natural products is a fascinating area of study. Understanding how the fungal machinery produces this diverse array of cyclic peptides can inform efforts in biosynthetic engineering and the creation of novel, "new-to-nature" compounds. jst.go.jp The study of minor cyclosporins like this compound contributes to a more complete picture of the biosynthetic pathways and the enzymatic machinery involved.

Emergence of this compound as a Distinct Research Subject

This compound, like other cyclosporin analogues, was identified as a natural product from fungal fermentation. jst.go.jp Its emergence as a distinct research subject is tied to the broader effort to characterize the full spectrum of cyclosporins produced by Tolypocladium inflatum and other fungi. jst.go.jp The initial focus on Cyclosporin A was driven by its potent immunosuppressive activity and subsequent clinical development. davidmoore.org.ukwikipedia.org However, as analytical techniques became more sophisticated, researchers were able to isolate and characterize the less abundant members of the cyclosporin family.

The interest in this compound and other analogues stems from the desire to find compounds with improved therapeutic profiles, such as reduced toxicity or different biological activities. mdpi.com For instance, research into other cyclosporins like Cyclosporin C has shown that it possesses immunosuppressive activity with potentially less nephrotoxicity than Cyclosporin A. researchgate.net This has fueled the investigation of other analogues to explore their unique properties.

The study of this compound, therefore, contributes to the broader understanding of the cyclosporin family's structure-activity landscape. By comparing its properties to those of Cyclosporin A and other analogues, researchers can gain a more nuanced understanding of how specific amino acid substitutions influence the molecule's behavior, a key aspect of natural product chemistry and drug discovery. acs.org

Properties

CAS No.

121604-28-2

Molecular Formula

C59H107N11O11

Molecular Weight

1146.56

Synonyms

CYCLOSPORIN J

Origin of Product

United States

Biosynthetic Pathways and Genetic Basis of Cyclosporin J Production

Fungal Production Organisms and Strains Associated with Cyclosporin (B1163) Biosynthesis

The production of cyclosporins, including Cyclosporin J, is attributed to a specific group of filamentous fungi. While research has predominantly focused on Cyclosporin A, the co-production of various cyclosporin analogues suggests that the same organisms are responsible for synthesizing this compound, albeit often as a minor component.

The primary producer of cyclosporins is the ascomycete fungus Tolypocladium inflatum (also known by its synonym Beauveria nivea). researchgate.netbrieflands.com This fungus, originally isolated from a soil sample, is the cornerstone of industrial cyclosporin production. researchgate.netfrontiersin.org Strains of T. inflatum are known to produce a mixture of cyclosporins, and the composition of this mixture can be influenced by fermentation conditions and the genetic background of the strain. nih.gov

Other fungal species have also been identified as cyclosporin producers, although typically at lower yields. These include:

Aspergillus terreus scielo.brbanglajol.info

Fusarium species (e.g., F. solani, F. oxysporum) scielo.brdrugbank.com

Acremonium luzulae asm.org

Neocosmospora vasinfecta scielo.br

Trichoderma harzianum banglajol.info

While these organisms are confirmed producers of cyclosporins, specific isolation and characterization of strains that predominantly produce this compound are not extensively documented in scientific literature. It is generally understood that this compound is one of the many natural analogues produced by these fungi.

Efforts to increase the production of cyclosporins have largely targeted the enhancement of Cyclosporin A yields. However, the methodologies employed are broadly applicable and could be adapted for the specific overproduction of this compound, provided a suitable screening method is developed.

Mutagenesis: Conventional strain improvement through mutagenesis has proven effective. This involves exposing fungal spores to mutagens to induce random genetic mutations, followed by screening for high-producing mutants.

Physical Mutagenesis: UV radiation is a common method used to generate mutants of T. inflatum with significantly increased cyclosporin yields. brieflands.com For example, UV treatment of T. inflatum PTCC 5253 resulted in a mutant exhibiting a 14-fold increase in Cyclosporin A production. brieflands.com

Genetic Engineering: While more targeted, genetic engineering approaches for enhancing cyclosporin production are still developing. The large size and complexity of the cyclosporin synthetase gene present significant challenges. frontiersin.org However, understanding the genetic basis of biosynthesis opens avenues for future improvements. This could involve overexpressing key biosynthetic genes or regulatory factors. For instance, the identification of the simA gene cluster provides the genetic blueprint for such targeted modifications. plos.org Directed biosynthesis, which involves feeding the culture with specific amino acid precursors, is another strategy. nih.gov To enhance this compound production, one could supplement the fermentation medium with L-Valine. scielo.br

Table 1: Methodologies for Strain Improvement in Cyclosporin Production
MethodologyDescriptionExample OrganismReported OutcomeReference
UV RadiationInduces random mutations through exposure to ultraviolet light.Tolypocladium inflatumUp to 14-fold increase in Cyclosporin A yield. brieflands.com
Chemical Mutagenesis (Epichlorohydrin)Induces mutations using a chemical agent to alter DNA.Tolypocladium inflatumSeveral-fold higher overall cyclosporin production. nih.gov
Chemical Mutagenesis (EMS)Induces mutations using ethylmethane sulphonate.Aspergillus terreusSignificant increase in Cyclosporin A production. ajol.info
Directed BiosynthesisSupplementing fermentation media with precursor amino acids to produce specific analogues.Tolypocladium inflatumProduction of specific cyclosporin analogues based on the fed precursor. nih.gov

Identification and Characterization of Producer Microorganisms

Enzymology of this compound Biosynthesis: Nonribosomal Peptide Synthetase (NRPS) Complex

The biosynthesis of cyclosporins is a classic example of nonribosomal peptide synthesis. This process is catalyzed by a massive, multifunctional enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS), rather than by ribosomes. researchgate.netbanglajol.info For cyclosporins, this enzyme is called cyclosporin synthetase (SimA). frontiersin.orgasm.org

The cyclosporin synthetase is a single polypeptide with a molecular weight of approximately 1.7 MDa. researchgate.net It is organized into eleven distinct modules, with each module being responsible for the incorporation of one of the eleven amino acids of the cyclosporin ring. researchgate.net The production of this compound is a direct result of the substrate flexibility of the second module of this enzymatic assembly line.

Each module of the cyclosporin synthetase contains a set of core domains that perform specific functions. The adenylation (A) domain is crucial for substrate recognition and activation. wikipedia.org It selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. researchgate.net

The structure of this compound is determined by the incorporation of L-Valine at position 2. This implies that the A-domain of the second module of the cyclosporin synthetase, which in Cyclosporin A biosynthesis incorporates L-aminobutyric acid, can also recognize and activate L-Valine. Studies have shown that the cyclosporin synthetase has a relatively low substrate specificity at certain positions, allowing for the natural production of a variety of cyclosporin analogues. asm.orgnih.gov The A-domain of module 2 exhibits this flexibility, enabling it to accept alternative substrates like L-Valine, leading to the synthesis of this compound. nih.gov

Once an amino acid is activated by the A-domain, it is covalently attached to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP). wikipedia.org The T-domain holds the growing peptide chain. The condensation (C) domain then catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the T-domain of the previous module. researchgate.netwikipedia.org

This process of elongation continues sequentially through all eleven modules of the cyclosporin synthetase. nih.gov After the eleventh amino acid has been added, the linear undecapeptide is released from the enzyme through a cyclization reaction. This final step is catalyzed by a specialized terminal C-domain, which acts as a thioesterase, cleaving the peptide from the final T-domain and forming the cyclic structure of the cyclosporin molecule. asm.org

A key feature of the cyclosporin structure is the N-methylation of seven of the eleven amide nitrogens. researchgate.net This modification is critical for the molecule's conformation and biological activity. nih.gov The N-methylation is carried out by N-methyltransferase (N-MT) domains that are integrated into seven of the eleven modules of the cyclosporin synthetase. researchgate.net

These N-MT domains use S-adenosyl-L-methionine (AdoMet) as a methyl group donor. nih.gov The methylation occurs after the amino acid has been loaded onto the T-domain but before the peptide bond is formed. researchgate.net The N-methylation pattern in this compound is identical to that of Cyclosporin A, as the amino acid substitution at position 2 (L-Valine) is not one of the N-methylated residues. The proper functioning of these N-MT domains is essential for the complete assembly and cyclization of the peptide. nih.gov

Table 2: Core Domains of the Cyclosporin NRPS and their Functions
DomainFunctionRelevance to this compound
Adenylation (A)Recognizes and activates a specific amino acid using ATP.The A-domain of module 2 activates L-Valine.
Thiolation (T) or Peptidyl Carrier Protein (PCP)Covalently binds the activated amino acid via a phosphopantetheine arm.Transfers the growing peptide chain between modules.
Condensation (C)Catalyzes the formation of peptide bonds between successive amino acids.Elongates the peptide chain.
N-Methyltransferase (N-MT)Adds a methyl group to specific amino acid residues. Present in 7 modules.Responsible for the seven N-methyl groups in the cyclosporin backbone.
Terminal Condensation (CT)/Thioesterase (TE)Catalyzes the cyclization and release of the final peptide from the enzyme.Forms the cyclic undecapeptide structure of this compound.

Compound Names Mentioned

2-aminobutyric acid

AdoMet

Cyclosporin A

Cyclosporin B

Cyclosporin C

Cyclosporin D

Cyclosporin G

this compound

D-alanine

epichlorohydrin (B41342)

ethylmethane sulphonate

L-Alanine

L-aminobutyric acid

L-Valine

S-adenosyl-L-methionine

Valine

Peptide Elongation and Cyclization Processes

Genetic Determinants and Regulatory Elements of this compound Biosynthesis

The synthesis of this compound is not an isolated event but is intrinsically linked to the production of a family of related cyclosporin compounds, all orchestrated by a sophisticated genetic system within the producing fungus, Tolypocladium inflatum. asm.orgwikipedia.org The natural production of this compound, an analogue of the more abundant Cyclosporin A, occurs due to the inherent flexibility of the biosynthetic machinery. plos.orgasm.org this compound is structurally distinct from Cyclosporin A in that the L-α-aminobutyric acid residue at position 2 is replaced by L-norvaline. asm.org

Identification and Mapping of Biosynthetic Gene Clusters

The genetic blueprint for the production of the cyclosporin family, including this compound, is encoded within a secondary metabolite biosynthetic gene cluster (BGC). asm.orgplos.org In the primary industrial producer, the ascomycete fungus Tolypocladium inflatum, this has been identified as a 12-gene cluster, with the genes designated SimA through SimL. asm.orgnih.govasm.org

The cornerstone of this cluster is the SimA gene, which encodes the cyclosporin synthetase, a massive nonribosomal peptide synthetase (NRPS). asm.orgplos.org This enzyme functions as a modular assembly line, with 11 distinct modules, each responsible for the activation and incorporation of a specific amino acid into the growing peptide chain. asm.orgplos.orgnih.gov The production of this compound is a direct result of the relaxed substrate specificity of the adenylation (A) domain within the second module of SimA, which can activate and incorporate L-norvaline in place of L-α-aminobutyric acid. asm.orgasm.org

Other key genes within the cluster are essential for producing and processing the necessary building blocks. Notably, the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), found at position 1, is synthesized by the coordinated action of three cluster enzymes: a polyketide synthase (PKS) encoded by SimG, a cytochrome P450 monooxygenase from SimI, and an aminotransferase from SimJ. asm.orgnih.gov Another non-standard amino acid, D-alanine at position 8, is supplied by an alanine (B10760859) racemase encoded by the SimB gene, which converts L-alanine to its D-isomer. asm.orgmdpi.com

The table below details the identified genes in the cyclosporin biosynthetic cluster and their putative functions. asm.orgnih.govasm.org

Table 1: Genes of the Cyclosporin Biosynthetic Cluster in T. inflatum

Gene Name Encoded Protein/Enzyme Putative Function in Cyclosporin Biosynthesis
SimA Cyclosporin Synthetase (NRPS) Assembly of the 11-amino acid peptide backbone. asm.orgnih.gov
SimB Alanine Racemase Converts L-alanine to D-alanine for incorporation at position 8. asm.orgmdpi.com
SimC Cyclophilin Believed to confer self-protection (tolerance) to the fungus against cyclosporin. asm.org
SimD ABC Transporter Exports cyclosporin out of the cell, contributing to self-protection. asm.org
SimG Polyketide Synthase (PKS) Key enzyme in the synthesis of the Bmt precursor. asm.orgnih.gov
SimI Cytochrome P450 Involved in the multi-step synthesis of the Bmt precursor. nih.gov
SimJ Aminotransferase Catalyzes a step in the synthesis of the Bmt precursor. asm.orgnih.gov

| SimL | bZIP Transcription Factor | Positive regulator of gene expression within the cluster. asm.orgnih.gov |

Transcriptional Regulation of Biosynthetic Genes

The expression of the cyclosporin biosynthetic gene cluster is a tightly controlled process, governed by specific regulatory elements. nih.gov The primary regulator identified within the cluster is encoded by the SimL gene. asm.org SimL is a putative basic leucine (B10760876) zipper (bZIP)-type transcription factor that acts as a positive regulator for the entire gene cluster. asm.orgdoe.gov Research has shown that in silico analysis of the promoter regions of the clustered genes reveals the presence of the conserved TGACG binding motif characteristic of fungal bZIP-type transcription factors. asm.org

Further studies using comparative proteomics have suggested the involvement of other regulatory proteins that may influence cyclosporin production. nih.gov These include a Myb transcription factor, which may be activated by bZIP factors, and a C(2)H(2) zinc finger transcription factor, both of which could play a role in modulating the expression of the biosynthetic genes. nih.govresearchgate.net This complex regulatory network ensures that the production of cyclosporins is coordinated with the fungus's metabolic state and environmental conditions. nih.gov

Metabolic Engineering Approaches for Tailored this compound Production

The inherent flexibility of the cyclosporin biosynthetic pathway provides opportunities for metabolic engineering to increase the production of specific, desired analogues like this compound. nih.govrsc.org These strategies generally fall into two categories: manipulating the availability of precursor molecules or directly modulating the expression of the biosynthetic enzymes.

Manipulation of Precursor Amino Acid Pools

Precursor-directed biosynthesis is a powerful and well-established strategy for altering the profile of cyclosporins produced by the fungus. rsc.orgrsc.org This technique leverages the relaxed substrate specificity of the cyclosporin synthetase's adenylation domains. asm.org By supplementing the fermentation medium with high concentrations of a specific amino acid, it is possible to influence its incorporation into the final peptide structure. nih.govscielo.br

To specifically increase the yield of this compound, the fermentation broth of T. inflatum can be fed with its characteristic precursor, L-norvaline. asm.orgnih.gov The increased availability of L-norvaline biases the selection process of the second adenylation domain of SimA, favoring its incorporation over the native L-α-aminobutyric acid, thereby increasing the ratio of this compound to Cyclosporin A. asm.orgnih.gov This approach has been successfully used to generate a variety of novel cyclosporin analogues by feeding cultures with non-proteinogenic amino acids, demonstrating the viability of this method for tailored production. rsc.orgnih.gov

Modulation of Biosynthetic Enzyme Expression

Furthermore, mining for and overexpressing other positive regulatory proteins, such as the aforementioned Myb or C(2)H(2) transcription factors, represents another avenue for genetic manipulation to create high-yielding engineered strains. nih.govresearchgate.net Such strategies provide a robust framework for developing industrial fermentation processes optimized for the production of specific, high-value cyclosporin analogues. nih.govnih.gov

Molecular Mechanisms of Action of Cyclosporin J

Cellular Uptake and Intracellular Trafficking Pathways of Cyclosporin (B1163) J

The ability of a cyclosporin to exert its biological effects is predicated on its capacity to cross the plasma membrane and accumulate within the cell. Cyclosporins are hydrophobic, cyclic peptides, characteristics that generally facilitate passive diffusion across the lipid bilayer of cell membranes. The process of cellular entry for cyclosporins is complex and can involve passive diffusion as well as carrier-mediated transport, with some studies on Cyclosporin A suggesting an association with plasma lipoproteins and potential uptake via the LDL receptor pathway. core.ac.uknih.govnih.gov

Specific studies detailing the cellular uptake and intracellular trafficking pathways for Cyclosporin J are not extensively available. However, general principles of cyclosporin permeability suggest that its entry into the cell is a prerequisite for its activity. The conformation of a cyclosporin molecule in solution can influence its permeability. Nuclear Magnetic Resonance (NMR) studies indicate that this compound in nonpolar solvents exists in a conformation largely similar to that of Cyclosporin A, but with the presence of additional minor conformations. karger.com The predominant conformation of Cyclosporin A in nonpolar environments is characterized by several intramolecular hydrogen bonds, which effectively shield the polar amide groups from the solvent and expose a hydrophobic surface, facilitating membrane transit. nih.gov It is plausible that this compound utilizes a similar passive diffusion mechanism, although its unique conformational flexibility could potentially influence its rate of membrane permeation compared to Cyclosporin A.

Molecular Interactions with Immunophilins (e.g., Cyclophilins)

Once inside the cell, cyclosporins bind to a family of ubiquitous intracellular proteins known as immunophilins. nih.gov For the cyclosporin class of drugs, the specific receptors are termed cyclophilins (Cyp). nih.govnih.gov This binding event is the critical first step in the canonical immunosuppressive pathway. Cyclophilins are enzymes that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which assists in protein folding. acs.org However, the inhibition of this enzymatic activity is not the primary source of the immunosuppressive effect. aai.org Instead, the cyclosporin acts as a molecular "hijacker," recruiting the cyclophilin protein for a new purpose. pnas.org

While there are multiple isoforms of cyclophilin, the principal cytoplasmic partner for Cyclosporin A is Cyclophilin A (CypA). dntb.gov.ua Although specific binding studies for this compound are not detailed in the available literature, it is expected to interact with cyclophilins in a manner analogous to other cyclosporins.

The interaction between a cyclosporin and a cyclophilin is a dynamic process involving significant conformational changes in the drug molecule. In aqueous solution or when unbound in nonpolar solvents, Cyclosporin A adopts a compact structure stabilized by intramolecular hydrogen bonds and features at least one cis-peptide bond. nih.gov However, upon binding to the hydrophobic pocket of cyclophilin, the cyclosporin molecule undergoes a major conformational rearrangement. worldscientific.comnih.gov All of its peptide bonds adopt a trans configuration, and the previously internal hydrogen bonds are broken. The molecule opens up, exposing a new surface—the "effector domain"—which is composed of amino acid residues that were previously masked. pnas.org

Specific research into the ligand-binding dynamics of this compound reveals a similar, though distinct, conformational behavior. NMR spectroscopy has shown that while the major conformation of this compound in nonpolar solvents resembles that of Cyclosporin A, it also exhibits additional peaks that signify the presence of minor conformations. karger.com This suggests a different conformational landscape for this compound compared to Cyclosporin A, which could influence its binding affinity for various cyclophilin isoforms. The ultimate bound conformation, however, is what determines its subsequent biological activity.

FeatureCyclosporin AThis compoundSource
Conformation (Nonpolar Solvent) Predominantly one major conformationOne major conformation plus additional minor conformations karger.com
Bound Conformation (in CypA) All trans-peptide bonds, no intramolecular H-bondsNot specifically determined, but presumed similar to CsA worldscientific.com

Ligand-Binding Dynamics and Structural Conformational Changes

Inhibition of Calcineurin Phosphatase Activity by the this compound-Immunophilin Complex

The primary molecular target responsible for the immunosuppressive effects of cyclosporins is calcineurin (also known as protein phosphatase 2B), a crucial calcium and calmodulin-dependent serine/threonine phosphatase. nih.govpnas.org Neither the cyclosporin drug nor the cyclophilin protein can inhibit calcineurin on its own. The inhibitory action is solely a property of the binary Cyclosporin-Cyclophilin complex. nih.govacs.org This complex binds to calcineurin, blocking its phosphatase activity. karger.comtocris.com

The immunosuppressive activity of various cyclosporin analogs generally correlates with the ability of their respective cyclophilin complexes to inhibit calcineurin. acs.orgworldscientific.com Therefore, the immunosuppressive potential of this compound would depend on the efficacy with which the this compound-cyclophilin complex inhibits calcineurin. Specific IC50 values for the this compound complex against calcineurin are not reported in the surveyed literature.

Structural and biochemical studies of the ternary Cyclosporin A-Cyclophilin A-Calcineurin complex have elucidated the molecular basis of inhibition. The drug-immunophilin complex does not bind to the catalytic active site of calcineurin directly. Instead, the composite surface created by the bound cyclosporin and cyclophilin acts as a physical barrier, sterically hindering the access of protein substrates to the calcineurin active site. pnas.orggoogle.com

The primary substrate of calcineurin in T-lymphocytes is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. nih.govresearchgate.net By blocking access of NFAT to the phosphatase, the Cyclosporin A-Cyclophilin A complex acts as a non-competitive inhibitor of calcineurin. dntb.gov.ua It is presumed that if a this compound-immunophilin complex is formed, it would inhibit calcineurin through a similar mechanism of steric hindrance.

The inhibition of calcineurin by the cyclosporin-cyclophilin complex has profound effects on downstream cellular signaling, particularly in T-lymphocytes. In resting T-cells, NFAT proteins are phosphorylated and reside in the cytoplasm. aai.org Following T-cell receptor activation, intracellular calcium levels rise, activating calcineurin. nih.govstemcell.com Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal that allows NFAT to translocate into the nucleus. nih.govgoogle.com Once in the nucleus, NFAT collaborates with other transcription factors (like AP-1) to activate the transcription of genes essential for the immune response, most notably Interleukin-2 (B1167480) (IL-2). nih.govresearchgate.net

By blocking calcineurin's ability to dephosphorylate NFAT, the this compound-immunophilin complex would prevent NFAT's nuclear translocation. This would lead to a downstream cascade of effects:

Inhibition of IL-2 Gene Transcription : The failure to produce IL-2, a critical T-cell growth factor, results in the arrest of T-cell proliferation and activation. nih.gov

Reduced Cytokine Production : The expression of other pro-inflammatory cytokines that are dependent on NFAT signaling is also suppressed. nih.gov

Beyond the canonical NFAT pathway, studies with Cyclosporin A have shown it can affect other signaling cascades, including the JNK and p38 MAPK pathways, and in some contexts, Notch signaling. pnas.orgnih.govnih.gov However, specific investigations into the impact of this compound on these or other downstream signaling pathways have not been documented.

Modulation of Gene Transcription and Cytokine Expression at the Molecular Level

Regulation of Nuclear Factor of Activated T-cells (NF-AT) Dephosphorylation and Nuclear Translocation

There is no specific information available in the searched scientific literature regarding the direct effect of this compound on the dephosphorylation and nuclear translocation of NF-AT.

Effects on Interleukin-2 (IL-2) and Other Cytokine Gene Transcription

Specific data on how this compound affects the gene transcription of IL-2 and other cytokines is not available in the current body of scientific literature.

Exploration of Additional Intracellular Targets and Molecular Pathways

Mitochondrial Permeability Transition Pore Modulation

There are no studies available that specifically investigate the interaction of this compound with the mitochondrial permeability transition pore.

Influence on Cellular Calcium Signaling

The influence of this compound on cellular calcium signaling pathways has not been specifically documented in the reviewed literature.

Interference with Protein Kinase C and Protein Synthesis

There is no direct evidence or research available that details the interference of this compound with Protein Kinase C or protein synthesis.

A comprehensive search of the scientific literature reveals a significant scarcity of detailed research specifically focused on the chemical compound this compound. While its existence is noted in the broader context of cyclosporin analogues, there is insufficient public domain data to construct a thorough and scientifically accurate article based on the requested outline.

Key findings on this compound are limited to general observations, such as:

Its NMR spectrum is noted to be largely similar to that of the more well-studied Cyclosporin A, with the presence of additional peaks that suggest minor conformational forms.

Its passive membrane permeability is considered comparable to or within the experimental error of that of Cyclosporin A.

Crucially, there is a lack of specific studies on the following topics for this compound:

Systematic Structural Modifications: No dedicated research on amino acid substitutions, chemical derivatization (alkylation, arylation, deuteration), or specific side-chain engineering for this compound was found.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies correlating structural features of this compound with its biological activity are not available.

Molecular Target Binding: Specific binding affinity data (e.g., Kd, IC50 values) for this compound with its targets, cyclophilin and calcineurin, are not documented in the literature. Consequently, information on its interaction with specific binding domains on these proteins is also unavailable.

Computational Modeling: There are no published molecular dynamics simulations or computational models focusing specifically on the interactions of this compound.

Due to the absence of specific research data for this compound across these required sections, it is not possible to generate the detailed, informative, and scientifically accurate article as requested while adhering strictly to the provided outline and focusing solely on this particular compound. The available information is not sufficient to populate the specified subsections with factual content.

Structure Activity Relationship Sar Studies and Analogue Development of Cyclosporin J

Development of Non-Immunosuppressive Cyclosporin (B1163) J Analogues for Specific Molecular Targets

The development of non-immunosuppressive cyclosporin analogues has been a significant area of research, driven by the desire to harness the therapeutic potential of these compounds beyond their effects on the immune system. The goal is to create molecules that retain the ability to bind to their intracellular receptors, the cyclophilins, without initiating the cascade of events that leads to immunosuppression. google.comacs.org This allows for the targeting of other cyclophilin-mediated pathways involved in various diseases. google.comacs.org

The immunosuppressive action of cyclosporins like Cyclosporin A (CsA) is primarily due to the formation of a complex between the cyclosporin-cyclophilin A pair and the protein phosphatase calcineurin. tandfonline.commdpi.com This interaction blocks calcineurin's activity, preventing the activation of T-cells. tandfonline.commdpi.com Therefore, the key strategy to decouple immunosuppression from other biological activities is to modify the cyclosporin structure in a way that it can still bind to cyclophilins but the resulting complex can no longer interact with calcineurin. google.comacs.org

This has been achieved by making chemical modifications to the "effector domain" of the cyclosporin molecule, which is the region responsible for binding to calcineurin. chimia.ch Modifications at amino acid positions 3 and 4 have been particularly successful in creating non-immunosuppressive analogues. google.com For instance, the introduction of bulky groups at the P3 position can disrupt the interaction with calcineurin while preserving affinity for cyclophilin A. acs.org

Several non-immunosuppressive cyclosporin analogues have been developed using this principle, including:

NIM811 ([Melle]4-cyclosporine): A fermentation product modified at amino acid 4 that lacks immunosuppressive activity but retains its ability to bind to cyclophilins. google.commdpi.com

DEBIO-025 (Alisporivir): Features chemical modifications at amino acids 3 and 4, rendering it non-immunosuppressive while maintaining its cyclophilin-binding capacity. google.com

SCY-635: A dual chemical modification at amino acids 3 and 4 that also exhibits no immunosuppressive activity but still binds to cyclophilin A. google.comasm.org

These analogues have shown promise in treating conditions like hepatitis C and have been instrumental in studying the roles of cyclophilins in various cellular processes. acs.orgasm.org

Cyclophilins are not only found inside cells but can also be secreted, where they act as potent chemotactic agents, attracting immune cells to sites of inflammation. aai.org This has opened up a new avenue for therapeutic intervention by developing cyclosporin analogues that specifically target these extracellular cyclophilins. aai.orgtandfonline.com

A key challenge in targeting extracellular cyclophilins is to prevent the drug from entering cells, thereby avoiding intracellular effects and potential toxicity. This has been addressed by creating cell-impermeable cyclosporin analogues. aai.orgnih.gov One such analogue, MM284, was designed to exclusively target extracellular cyclophilins. tandfonline.comnih.gov In a mouse model of biliary atresia, MM284 was shown to reduce liver inflammation and fibrosis by blocking the pro-fibrotic SMAD2 pathway, which is stimulated by extracellular cyclophilin A. tandfonline.com

Another strategy involves creating albumin-binding cyclosporin analogues. An example is 4MCsA, a semi-synthetic derivative of CsA that has a maleimide (B117702) group attached to the side-chain of the P4 position. nih.gov This allows it to covalently bind to albumin in the bloodstream, effectively restricting it to the extracellular space. nih.gov This approach has been shown to inhibit inflammation by targeting extracellular cyclophilin A without causing immunosuppression or cellular toxicity. nih.gov

These studies demonstrate that by selectively targeting extracellular cyclophilins, it is possible to modulate inflammatory responses and leukocyte recruitment, offering a novel therapeutic approach for inflammatory diseases. aai.org

Strategies to Decouple Immunosuppression from Other Biological Activities

Synthetic Methodologies for Cyclosporin J and its Analogues

The complex cyclic peptide structure of cyclosporins presents significant synthetic challenges. tandfonline.compitt.edu However, the need for analogues to probe structure-activity relationships and develop new therapeutics has driven the development of various synthetic methodologies. karger.comnih.gov

The total synthesis of cyclosporins is a formidable task due to the presence of several N-methylated amino acids and the large ring size. pitt.edunih.gov The first total synthesis of Cyclosporin A was reported in 1984. pitt.edu Since then, various strategies have been developed to improve the efficiency and versatility of the synthesis.

One approach involves segment condensation, where smaller peptide fragments are synthesized and then joined together before the final cyclization step. karger.comacs.org For example, the synthesis of Cyclosporin O was achieved via a 4 + 7 fragment condensation. acs.org The choice of the cyclization point is crucial for the success of the synthesis, with the bond between L-alanine in position 7 and D-alanine in position 8 being a common choice. karger.com

Novel coupling reagents have been developed to facilitate the formation of peptide bonds, especially between sterically hindered N-methylated amino acids. acs.org Recent advances have also utilized isonitrile coupling reactions to form these challenging amide bonds, offering a new approach to the total synthesis of cyclosporine and its analogues. nih.govresearchgate.net These methods often require extensive use of protecting groups and careful optimization of reaction conditions to avoid side reactions like epimerization. nih.govresearchgate.net

Semisynthesis, which involves the chemical modification of the naturally produced cyclosporin, is a more common and practical approach for generating a wide range of analogues. tandfonline.comnih.gov This strategy leverages the readily available cyclosporin scaffold and introduces modifications at specific positions to explore structure-activity relationships. nih.gov

Early semisynthetic efforts focused on modifying the unique MeBmt residue. nih.gov More advanced techniques involve the generation of a polyanion enolate, which allows for stereoselective manipulation of the molecule. nih.gov Olefin metathesis has also been applied to create novel cyclosporin derivatives with unexpected biological activities. tandfonline.comresearchgate.net

A significant challenge in the semisynthesis of cyclosporins is the lack of functional groups in the molecule, which limits the opportunities for chemical modification. tandfonline.com Despite this, various techniques have been developed, including:

Alkylation: Regioselective alkylation of the sarcosine (B1681465) residue has been used to introduce various electrophiles. tandfonline.com

Organozirconium Chemistry: This has been used for the highly stereoselective synthesis of voclosporin (B1684031) (ISA247), a potent immunosuppressive agent. researchgate.net

Modification of the MeBmt side chain: Alkene metathesis has been used to directly modify the MeBmt side chain to create new affinity reagents. researchgate.net

These semisynthetic methods have been instrumental in producing a vast library of cyclosporin analogues with diverse biological profiles. tandfonline.comnih.gov

Precursor-directed biosynthesis is a powerful technique that combines chemical synthesis and microbial fermentation to produce novel cyclosporin analogues. nih.govresearchgate.net This method takes advantage of the relaxed substrate specificity of the cyclosporin synthetase, the multienzyme complex responsible for cyclosporin biosynthesis. researchgate.netdovepress.com

In this approach, unnatural amino acid precursors are fed to the cyclosporin-producing fungus, Tolypocladium inflatum. nih.govresearchgate.net The fungus then incorporates these precursors into the cyclosporin backbone, leading to the formation of new derivatives. nih.govresearchgate.net This method has been successfully used to introduce modifications at various positions in the cyclosporin ring. nih.gov

Some examples of novel cyclosporins produced through precursor-directed biosynthesis include:

[Allylgly2]cyclosporin A: Produced by feeding DL-alpha-allylglycine. nih.gov

[MeCyclohexylala1]cyclosporin A: Resulting from the addition of L-beta-cyclohexylalanine. nih.gov

[D-Ser8] analogues: Generated by substituting D-alanine with D-serine. nih.gov

This technique offers an efficient way to generate novel cyclosporin derivatives that would be difficult to access through total synthesis or semisynthesis. researchgate.net It has proven to be a valuable tool for exploring the structure-activity relationships of cyclosporins and for creating new compounds with potentially improved therapeutic properties. nih.govresearchgate.net

Analytical Methodologies for Cyclosporin J Research

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating Cyclosporin (B1163) J from complex mixtures, such as fermentation broths or biological matrices, and for its quantification. The structural similarity among cyclosporin analogues necessitates high-resolution separation techniques. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of cyclosporins. jetir.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly utilized, often with C18 or C8 columns. jetir.orgresearchgate.net The separation is typically achieved under isocratic or gradient elution conditions using a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and methanol (B129727) with an aqueous component, sometimes with pH modifiers like trifluoroacetic acid. nih.govinnovareacademics.in

To enhance peak shape and resolution, analyses are often conducted at elevated temperatures, for instance, up to 80°C. researchgate.net Detection is frequently performed using UV detectors at wavelengths between 205 and 215 nm, where the peptide bonds absorb significantly. jetir.orgnih.gov Photodiode Array (PDA) detectors offer the advantage of acquiring full UV spectra, which aids in peak purity assessment and compound identification. innovareacademics.inppm.edu.pl The retention time of cyclosporins in an HPLC system is a key parameter for their initial identification. For instance, in one method, the retention time for cyclosporine was reported to be 3.855 minutes. nih.gov The linearity of the method is established by analyzing a series of standard solutions, with correlation coefficients (r²) typically exceeding 0.99. researchgate.netinnovareacademics.in

Table 1: HPLC Methods for Cyclosporin Analysis
ParameterMethod 1Method 2Method 3
Column Eclipse XDB-C18 (4.6 x 150 mm, 5µ) innovareacademics.inXTerra C18 (150x4.6 mm, 5 µm) nih.govPhenomenex C18 (150 x 4.6mm, 5μm) researchgate.net
Mobile Phase Acetonitrile: water: methanol (50:10:40 v/v/v) innovareacademics.inTFA and ACN (20:80, pH 1.4) nih.govAcetonitrile: methanol:water (60:20:20, pH 4) researchgate.net
Flow Rate 0.5 ml/min innovareacademics.inNot Specified1 mL/min researchgate.net
Detection PDA at 214 nm innovareacademics.inUV at 210 nm nih.govUV at 205 nm researchgate.net
Retention Time 6.373 min innovareacademics.in3.855 min nih.govNot Specified
Linearity (µg/ml) 4-24 innovareacademics.in5 - Not Specified nih.gov2-150 researchgate.net
Correlation (r²) 0.998 innovareacademics.in1 nih.gov>0.9994 researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the sensitive and specific quantification of cyclosporins. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.gov LC-MS/MS methods often employ a simple protein precipitation step for sample preparation, followed by analysis using a C18 column. nih.govsemanticscholar.org

The mass spectrometer is typically operated in the positive ion electrospray ionization (ESI+) mode, and quantification is achieved using Multiple Reaction Monitoring (MRM). jetir.orgnih.gov In MRM, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard (often a deuterated analog like Cyclosporin A-d12), providing excellent specificity and reducing matrix effects. nih.govsemanticscholar.org For example, a common precursor ion for Cyclosporin A is m/z 1202.8. nih.gov The high throughput of modern LC-MS/MS systems allows for rapid analysis times, often around two minutes per sample. researchgate.netspandidos-publications.com The development of methods using differential mobility spectrometry (DMS) coupled with LC-MS has further enhanced the ability to separate and identify cyclosporin isomers and conformers. acs.org

Table 2: LC-MS/MS Parameters for Cyclosporin Analysis
ParameterMethod 1Method 2
Chromatography C18 column (50x2.1 mm, 2.7 µm) nih.govsemanticscholar.orgC8 column (2.1 x 50 mm, 3.5 µm) nih.gov
Mobile Phase Methanol and 2 mM ammonia (B1221849) acetate (B1210297) with 0.1% formic acid in water nih.govAcetonitrile:methanol:0.2% NH₄OH (60:20:20) nih.gov
Flow Rate 0.5 ml/min nih.govsemanticscholar.org0.2 mL/min nih.gov
Ionization Mode ESI Positive nih.govNot Specified
Detection Mode Multiple Reaction Monitoring (MRM) jetir.orgSelected Ion Monitoring nih.gov
Precursor Ion (m/z) Not Specified1202.8 (for Cyclosporin A) nih.gov
Linear Range 5.85-1,890.00 ng/ml nih.gov50-5000 ng/mL nih.gov
Analysis Time ~2.15 min per sample nih.govresearchgate.netspandidos-publications.com3.35 min (for Cyclosporin A) nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, PDA)

Spectroscopic Methods for Structural Characterization and Conformation Analysis

While chromatography is essential for separation, spectroscopic methods are indispensable for the detailed structural and conformational analysis of Cyclosporin J.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of cyclosporins in solution. ethz.chworldscientific.com Both one-dimensional and two-dimensional NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) resonances of the molecule. nih.gov The Nuclear Overhauser Effect (NOE), observed in NOESY experiments, provides information about through-space proximities between protons, which is crucial for defining the peptide's conformation. ethz.chnih.gov

NMR studies have been instrumental in characterizing the conformation of cyclosporins when bound to their target proteins, such as cyclophilin. ethz.chnih.gov These studies have revealed that the bound conformation can be significantly different from the conformation in solution or in the solid state. ethz.ch For instance, in complex with cyclophilin, Cyclosporin A adopts a conformation with all-trans peptide bonds and lacks intramolecular hydrogen bonds. ethz.chacs.org The use of isotope labeling (e.g., ¹⁵N or ¹³C) can greatly simplify the complex NMR spectra of these large molecules. ethz.ch

Crystal structures of cyclosporin-protein complexes, such as the Cyclosporin A-cyclophilin A complex, have been determined to high resolution. nih.gov These structures provide invaluable insights into the specific molecular interactions—hydrogen bonds and van der Waals forces—that govern the binding of the drug to its protein target. nih.gov For example, the structure of the ternary complex of cyclophilin, Cyclosporin A, and calcineurin has elucidated how the drug-protein complex inhibits the phosphatase activity of calcineurin. pnas.org

Table 3: X-ray Crystallography Data for Cyclosporin Complexes
ComplexPDB IDResolution (Å)Space GroupKey Findings
Cyclosporin A - Fab Complex 1IKF2.50 rcsb.orgNot SpecifiedConformation similar to cyclophilin-bound form. rcsb.org
Cyclophilin A - Cyclosporin Derivatives MultipleNot SpecifiedNot SpecifiedDatabase for analyzing protein-ligand interactions. nih.gov
Cyclophilin/Cyclosporin A/Calcineurin Not Specified3.1 pnas.orgP2₁2₁2₁ pnas.orgReveals the composite surface for interaction with Calcineurin. pnas.org

Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy are sensitive probes of molecular structure and conformation in solution. nih.govhindsinstruments.combruker.com IR spectroscopy provides information about the vibrational modes of the molecule, particularly the amide I (C=O stretching) and NH/OH stretching regions, which are sensitive to hydrogen bonding and secondary structure. nih.govacs.org

VCD, the differential absorption of left and right circularly polarized infrared light, is particularly powerful for studying chiral molecules like cyclosporins. nih.govhindsinstruments.com The VCD spectrum is highly sensitive to the three-dimensional arrangement of the atoms and can distinguish between different conformers in solution. nih.gov By comparing experimental IR and VCD spectra with those calculated using methods like Density Functional Theory (DFT), the dominant solution-state conformations can be identified. nih.gov These techniques have been used to confirm that the crystal structure conformation of Cyclosporin A is also dominant in nonpolar solvents and to study the conformational changes upon complexation with metal ions like magnesium. nih.gov

X-ray Crystallography of this compound and its Complexes

Bioanalytical Assays for In Vitro Activity Assessment (excluding clinical applications)

The in vitro activity of this compound and its analogs is evaluated using various bioanalytical assays that provide insights into their mechanisms of action and potential therapeutic effects, independent of clinical applications. These assays are crucial for preclinical research and drug discovery, focusing on enzyme inhibition and cellular pathway modulation.

Enzyme Inhibition Assays (e.g., Calcineurin Activity)

A primary mechanism of action for cyclosporins is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. frontierspartnerships.org Inhibition of calcineurin is a key indicator of the immunosuppressive potential of cyclosporin compounds. frontierspartnerships.orgacs.org

Calcineurin Phosphatase Activity Assay:

This assay measures the ability of a cyclosporin compound to inhibit the enzymatic activity of calcineurin. The process typically involves the following steps:

Complex Formation: The cyclosporin compound is first incubated with its intracellular binding protein, cyclophilin. acs.org

Enzymatic Reaction: The drug-cyclophilin complex is then introduced to a reaction mixture containing purified calcineurin and a specific peptide substrate. researchgate.net

Detection of Dephosphorylation: Calcineurin dephosphorylates the substrate, and the amount of released phosphate (B84403) is quantified, often using a colorimetric method like the Malachite Green assay. researchgate.net The inhibitory effect of the cyclosporin is determined by the reduction in phosphate release compared to a control without the inhibitor.

Research has shown that the immunosuppressive activity of various cyclosporin analogs correlates well with their ability to form a complex with cyclophilin and subsequently inhibit calcineurin activity. acs.org For instance, modifications to the cyclosporin structure, such as introducing bulky groups in certain positions, can lead to analogs that retain high affinity for cyclophilin but are non-immunosuppressive due to their inability to inhibit calcineurin. acs.org

The in vitro IC50 values, representing the concentration of a drug that inhibits 50% of the enzyme activity, are determined to compare the potency of different cyclosporin analogs. For example, in one study, the in vitro IC50 value for cyclosporine A in a calcineurin activity assay was found to be 212 µg/L. researchgate.net

Table 1: Example Data from Calcineurin Inhibition Assays

Compound Cyclophilin Binding Affinity (Relative to Cyclosporin A) Calcineurin Inhibition (IC50) Immunosuppressive Activity
Cyclosporin A 1.0 212 µg/L researchgate.net High
Non-immunosuppressive Analog High >1000 µg/L Low/None

This table is illustrative and based on general findings in the field. Actual values can vary depending on the specific analog and assay conditions.

Cell-Based Assays for Molecular Pathway Studies

Cell-based assays are instrumental in understanding how this compound and its derivatives affect molecular pathways within a cellular context. These assays move beyond simple enzyme inhibition to explore the downstream consequences of drug action.

T-cell Activation and Proliferation Assays:

Since the primary immunosuppressive effect of cyclosporins is mediated through the inhibition of T-cell activation, various in vitro assays using T-lymphocytes are employed. These include:

Mixed Lymphocyte Reaction (MLR): This assay assesses the proliferative response of lymphocytes from one individual when co-cultured with lymphocytes from a genetically different individual. Inhibition of this proliferation is a key measure of immunosuppressive activity. Studies have demonstrated a direct correlation between the concentration of cyclosporin and the inhibition of MLR. nih.gov

Cytokine Production Assays: Activated T-cells produce various cytokines, such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). The effect of cyclosporin compounds on the production of these cytokines can be measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). A strong inhibition of IL-2 and IFN-γ production is indicative of potent immunosuppressive activity. mdpi.comuniversiteitleiden.nl

Activation Marker Expression: The expression of cell surface markers associated with T-cell activation, such as CD71 and CD154, can be quantified using flow cytometry. A reduction in the expression of these markers in the presence of a cyclosporin compound indicates an inhibitory effect on T-cell activation. mdpi.comuniversiteitleiden.nl

Reporter Gene Assays:

To specifically investigate the impact on the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, reporter gene assays are utilized. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter. Inhibition of the calcineurin pathway by a cyclosporin compound will lead to a decrease in the expression of the reporter gene, which can be easily quantified.

Table 2: Research Findings from Cell-Based Assays for a Cyclosporin Compound

Assay Type Parameter Measured Observed Effect of Cyclosporin Reference
Mixed Lymphocyte Reaction (MLR) Lymphocyte Proliferation Concentration-dependent inhibition nih.gov
Cytokine Production (ELISA) IL-2 and IFN-γ levels Strong inhibition mdpi.comuniversiteitleiden.nl
Flow Cytometry CD71 and CD154 expression Decreased expression mdpi.comuniversiteitleiden.nl
Reporter Gene Assay NFAT-driven gene expression Suppression of reporter activity N/A

Other Cellular Assays:

Beyond immunosuppression, cell-based assays are used to explore other potential activities of cyclosporin analogs. For example, the effect of cyclosporins on apoptosis (programmed cell death) and autophagy has been studied in various cell lines, such as pituitary GH3 cells. plos.org These studies measure changes in cell viability and the expression of molecular markers associated with these processes, like LC3 for autophagy and p53 for apoptosis. plos.org Additionally, the influence of cyclosporins on cellular pathways like the PTEN/AKT pathway, which is involved in cell growth and survival, has been investigated in keratinocytes. nih.gov

These diverse bioanalytical assays provide a comprehensive in vitro characterization of this compound and related compounds, elucidating their mechanisms of action and guiding the development of new analogs with specific biological activities.

Pre Clinical Research and in Vitro/in Vivo Mechanistic Investigations of Cyclosporin J

Evaluation of Immunomodulatory Effects in Experimental Cell Culture Systems

Impact on Lymphocyte Activation and Proliferation Pathways

There is a significant lack of published research specifically detailing the impact of Cyclosporin (B1163) J on lymphocyte activation and proliferation pathways. While studies on other cyclosporins, such as Cyclosporin A, have extensively characterized their inhibitory effects on T-cell activation, similar in-depth analyses for Cyclosporin J are not readily found in the scientific literature. Research is needed to determine if this compound shares the canonical mechanism of inhibiting calcineurin, a key phosphatase in T-cell activation, or if it possesses a distinct mode of action.

Effects on Cytokine Production in Response to Specific Stimuli

Similarly, data on the specific effects of this compound on cytokine production by immune cells in response to various stimuli are not available in the current body of scientific literature. Investigations into whether this compound modulates the production of key cytokines such as Interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ) are crucial to understanding its potential as an immunomodulatory agent.

Investigation of Anti-Inflammatory Mechanisms in Pre-clinical Models

Modulation of Leukocyte Recruitment in Tissue Models

The ability of this compound to modulate leukocyte recruitment in tissue models has not been specifically documented in available preclinical studies. Research in this area would be essential to ascertain its potential for treating inflammatory conditions characterized by excessive immune cell infiltration.

Effects on Inflammatory Mediators and Signaling Pathways

Specific investigations into the effects of this compound on various inflammatory mediators and their associated signaling pathways are not described in the available literature. Understanding its influence on pathways such as NF-κB and MAPK, which are central to the inflammatory response, would be a critical step in elucidating its anti-inflammatory potential.

Exploration of Other Biological Activities in In Vitro/Animal Models (Mechanistic Studies)

While the immunomodulatory and anti-inflammatory activities remain largely unexplored, one study has touched upon the conformational properties of this compound. Research has suggested that the nuclear magnetic resonance (NMR) spectrum of this compound in nonpolar solvents is largely similar to that of Cyclosporin A, but with additional peaks indicating the presence of minor conformations. This suggests potential differences in its interaction with biological membranes and intracellular targets, which could translate to a unique biological activity profile that warrants further investigation.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific preclinical research data for the compound This compound corresponding to the detailed outline provided. The vast majority of published studies on antiparasitic, neuroprotective, multidrug resistance reversal, and pharmacodynamic mechanisms focus extensively on Cyclosporin A (CsA) and its other analogues, such as Cyclosporin G.

Therefore, to adhere strictly to the instructions of focusing solely on this compound and ensuring scientific accuracy, it is not possible to generate the requested article with detailed research findings and data tables. The available information does not cover the specific topics of antiparasitic activity in experimental models, neuroprotective mechanisms, reversal of multidrug resistance in cellular models, or the specified pharmacodynamic studies for this compound.

Future Directions in Cyclosporin J Research

Novel Biosynthetic Routes and Synthetic Biology Approaches for Analogues

The biosynthesis of cyclosporins is a complex process orchestrated by the multi-enzyme nonribosomal peptide synthetase (NRPS) system. researchgate.net The vast size and intricate nature of the NRPS enzymes present significant hurdles to producing novel cyclosporin (B1163) analogues through traditional combinatorial biosynthesis and synthetic biology. researchgate.net However, recent advancements in these fields offer promising avenues for overcoming these challenges and generating a diverse array of "unnatural product" (uNP) scaffolds. researchgate.netresearchgate.net

Precursor-Directed Biosynthesis: One established method for generating novel cyclosporin analogues is precursor-directed biosynthesis. This technique involves feeding the producing organism, such as Tolypocladium inflatum, with modified amino acid precursors. nih.govjst.go.jp For instance, the introduction of L-β-cyclohexylalanine has led to the production of [MeCyclohexylala1]cyclosporin A, where the typical methylbutenyl-methylthreonine at position 1 is replaced. nih.gov Similarly, D-serine has been successfully substituted for D-alanine at position 8, resulting in new analogues of cyclosporins A, C, D, and G with significant immunosuppressive activity. nih.gov The incorporation of non-natural allylglycine at position 2 has also been achieved through this method. researchgate.netnih.gov

Synthetic Biology and NRPS Engineering: Synthetic biology provides a powerful toolkit to design and engineer novel biosynthetic pathways by combining and modifying heterologous genes. researchgate.netresearchgate.net A key strategy involves the dissection of the large NRPS enzymes into smaller, manageable "splitting units." researchgate.net Each unit, containing catalytically independent modules, can be engineered as a separate enzyme subunit. researchgate.net The functional collaboration between these subunits is then facilitated by artificially duplicating linker and thiolation domains at the N-terminus of the downstream subunit. researchgate.net This modular approach simplifies the engineering process and enhances the heterologous production of NRPSs. researchgate.net

The development of cell-free protein synthesis systems further expands the possibilities for bioengineering. researchgate.net These in vitro platforms allow for the synthesis of proteins and can be utilized for cell-free metabolic engineering and the construction of synthetic minimal cells, providing a robust tool for synthetic biology projects. researchgate.net

Future research will likely focus on refining these techniques to create a wider range of Cyclosporin J analogues with tailored properties. By manipulating the NRPS machinery and introducing novel precursors, scientists can explore the structure-activity relationships of these compounds in greater detail.

Advanced Computational Chemistry for Structure-Function Prediction

Advanced computational chemistry methods are becoming indispensable tools for understanding the complex relationship between the structure of cyclosporins and their biological function. Techniques such as molecular dynamics (MD) simulations and conceptual density functional theory (DFT) are providing unprecedented insights into the conformational dynamics and reactivity of these cyclic peptides. acs.orgnih.govscielo.org.mx

Conformational Analysis and Permeability: The permeability of cyclosporins is intricately linked to their conformational flexibility. acs.org Computational models have been developed to predict the various conformations a cyclosporin can adopt in different solvent environments, which is crucial for understanding its ability to cross cell membranes. acs.orgnih.gov For example, replica-exchange molecular dynamics simulations using specialized force fields like RSFF2 have shown high accuracy in predicting the crystal-like conformations of various cyclic peptides. acs.org These simulations have revealed that in polar solvents, cyclosporins can adopt conformations with fewer intramolecular hydrogen bonds, making them more available to interact with the aqueous environment. acs.org

Predicting Biological Activity and Toxicity: Computational approaches are also being employed to predict the biological targets and potential toxicity of cyclosporin analogues. By combining molecular docking with advanced algorithms like ILbind, researchers can screen the human structural proteome to identify putative protein partners of a given cyclosporin. oup.com This approach has been used to identify over 100 potential targets for Cyclosporin A, many of which are implicated in cellular functions like cell death and survival, and are associated with known toxicities such as hepatotoxicity, cardiotoxicity, and nephrotoxicity. oup.com

Conceptual DFT, also known as chemical reactivity theory, provides a framework for predicting how chemical reactions will occur by analyzing a set of global and local descriptors. scielo.org.mx This method has been applied to study the chemical reactivity of cyclosporins, offering insights that can guide the design of new analogues with desired properties. scielo.org.mx Furthermore, computational pharmacokinetic studies can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, helping to identify candidates with favorable therapeutic profiles. scielo.org.mx

Future directions in this area will likely involve the development of more accurate and efficient computational models. Integrating data from various experimental techniques, such as NMR spectroscopy and X-ray crystallography, with advanced simulation methods will lead to a more comprehensive understanding of the structure-function relationships of this compound and its analogues. acs.org

Identification of New Molecular Targets and Pathways

While the primary mechanism of immunosuppression for cyclosporins involves the inhibition of calcineurin via a complex with cyclophilin, research continues to uncover additional molecular targets and pathways that contribute to their diverse biological activities. wikipedia.orgnih.gov Identifying these new targets is crucial for understanding the full spectrum of effects of this compound and for developing analogues with improved therapeutic profiles and reduced side effects.

Beyond Calcineurin: The interaction of cyclosporins with cyclophilins is a key event, and these proteins are widely distributed in various cell types. nih.gov The cyclophilin-cyclosporin complex is what inhibits the phosphatase activity of calcineurin, a critical step in T-cell activation. wikipedia.orgnih.gov This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NF-AT), leading to reduced transcription of interleukin-2 (B1167480) (IL-2) and other cytokines. wikipedia.org However, the ubiquitous presence of cyclophilins suggests that cyclosporins may have effects on other cell types beyond T-cells. nih.gov

Recent proteome-wide studies have utilized computational methods to predict a broad range of putative targets for Cyclosporin A. oup.com These studies have identified numerous proteins involved in critical cellular processes, including:

Apoptotic Pathways: Novel targets such as calpain 2, caspase 3, and p38 MAP kinase 14, which are all involved in apoptosis, have been validated. oup.com

Signaling Pathways: The top canonical pathways identified as being affected by Cyclosporin A include IL-17 signaling, acute phase response signaling, and dendritic cell maturation, all of which are central to the immune response. oup.com

Cellular Functions: A significant number of the predicted targets are involved in cell death and survival. oup.com

Network pharmacology approaches have also been employed to elucidate the multi-target mechanisms of cyclosporins in specific diseases. For example, in the context of vitiligo, potential targets like PRKDC, CUL1, CUL7, HSPA4, HSPA8, and SIRT7 have been identified, suggesting that Cyclosporin A may affect DNA repair, immune function, and repigmentation through these proteins. researchgate.net

Mitochondrial Interactions: Cyclosporins also interact with mitochondrial components. They can bind to the cyclophilin D protein, which is a part of the mitochondrial permeability transition pore (MPTP). wikipedia.org This interaction can prevent the opening of the MPTP, a process implicated in cell death and cardiac hypertrophy. wikipedia.org

Future research will focus on validating these putative targets for this compound and elucidating their roles in its biological activity. This will involve a combination of in vitro and in vivo studies to confirm the interactions and understand the downstream cellular consequences.

Development of Advanced Research Tools and Methodologies

The study of this compound and its analogues necessitates the use and development of sophisticated research tools and methodologies to characterize their synthesis, structure, and biological activity.

Analytical Techniques for Characterization: High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantification and analysis of cyclosporins. nih.govscielo.br It is routinely used to determine the concentration of cyclosporins in various samples, including those from in vitro release studies and biological matrices. nih.gov HPLC methods are often coupled with UV detection and can be optimized for sensitivity and specificity, with some methods achieving quantification limits as low as 150 ng/mL. nih.govscielo.br For in vivo studies where metabolites are present, HPLC is particularly valuable due to its ability to separate the parent drug from its metabolites. nih.gov

Mass spectrometry, often coupled with HPLC (LC-MS), is another powerful tool for the structural characterization of cyclosporin analogues. jst.go.jp Techniques like HPLC-ESI-ion trap-mass spectrometry have been used to characterize cyclosporins A and C, as well as microbially bio-transformed analogues. jst.go.jp

Structural Elucidation Methods: Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are essential for determining the three-dimensional structures of cyclosporins and their complexes with target proteins like cyclophilin. acs.org These methods provide detailed atomic-level information that is crucial for understanding structure-activity relationships. acs.org Other spectroscopic techniques, such as infrared (IR) spectroscopy and vibrational circular dichroism (VCD), also contribute to the structural analysis of these molecules. acs.org

In Vitro and In Vivo Models: A variety of in vitro and in vivo models are employed to assess the biological activity of cyclosporins.

In Vitro Proliferation Assays: The immunosuppressive activity of cyclosporins is often evaluated by their ability to inhibit the proliferation of lymphocytes. aai.orgbjnephrology.org These assays typically use mitogens like phytohaemagglutinin (PHA) to stimulate lymphocyte proliferation, which is then measured by techniques such as [3H]thymidine incorporation. aai.orgbjnephrology.org

Gene Expression Analysis: The effect of cyclosporins on the expression of key genes, such as IL-2, can be measured to assess their mechanism of action. nih.gov

Future advancements in this area may include the development of more sensitive and high-throughput analytical methods, as well as more sophisticated in vitro models that better mimic the in vivo environment.

Comparative Studies with Other Cyclosporin Analogues and Immunosuppressants (Mechanistic Focus)

Comparative studies of this compound with other cyclosporin analogues and immunosuppressants are essential for understanding its unique mechanistic properties and therapeutic potential. These studies provide valuable insights into how subtle structural modifications can lead to significant differences in biological activity.

Comparison with Other Cyclosporin Analogues: The cyclosporin family comprises over 25 related cyclic undecapeptides, including cyclosporins A through I and K through Z. nih.govplos.org Many of these analogues differ by only one or two amino acid residues. Comparative studies have revealed that even minor structural changes can have a profound impact on immunosuppressive activity and other biological effects.

For instance, a study comparing cyclosporines A, C, and D, along with several metabolites, found that Cyclosporin A and Cyclosporin C exhibited the strongest immunosuppressive effects in vitro, inhibiting lymphocyte proliferation induced by various mitogens. researchgate.net Metabolite M17 also showed significant activity, while Cyclosporin D and metabolites M1 and M21 were much less potent. researchgate.net Another study comparing cyclosporin variants B, E, and A found that while they share many structural features, Cyclosporin E has a more rigid backbone. researchgate.net Interestingly, cyclosporins B, D, and E showed activity similar to Cyclosporin A in inhibiting the opening of the mitochondrial pore. researchgate.net

Some analogues have been identified that retain their ability to bind to cyclophilin A but are not immunosuppressive. acs.org These non-immunosuppressive cyclophilin inhibitors are valuable tools for dissecting the different biological roles of cyclophilins and have shown potential as treatments for viral infections like hepatitis C. acs.org

Comparison with Other Immunosuppressants: Comparing this compound with other classes of immunosuppressants can highlight differences in their mechanisms of action. For example, while cyclosporins primarily inhibit T-cell activation by blocking calcineurin, other drugs like mycophenolate mofetil (MMF) have different targets. ccjm.orgactasdermo.org MMF interferes with an earlier stage of viral replication and has a longer-lasting immunosuppressive effect than cyclosporine. actasdermo.org Such comparisons are crucial for determining the most appropriate therapeutic agent for a given condition and for designing combination therapies.

Future comparative studies should continue to explore the mechanistic differences between this compound and other immunosuppressive agents. A deeper understanding of these differences will facilitate the development of more targeted and effective therapies for a wide range of immune-mediated diseases.

Q & A

Basic Research Questions

Q. What are the key structural characteristics of Cyclosporin J, and how do they differ from other cyclosporins (e.g., Cyclosporin A)?

  • Methodological Answer : Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to identify unique residues or stereochemical configurations. For example, this compound may differ in amino acid substitutions (e.g., position 1 or 2 modifications) compared to Cyclosporin A, which can be confirmed via X-ray crystallography or comparative NMR analysis . Purity assessments should include HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to distinguish impurities from structural analogs .

Q. Which in vitro assays are most reliable for evaluating the immunosuppressive activity of this compound?

  • Methodological Answer : Use T-cell proliferation assays (e.g., mitogen-stimulated human peripheral blood mononuclear cells) with calcineurin phosphatase activity measurements. This compound’s IC₅₀ can be compared to Cyclosporin A using dose-response curves. Ensure reproducibility by normalizing data to controls (e.g., cyclosporin-free samples) and validating with flow cytometry for interleukin-2 (IL-2) suppression .

Advanced Research Questions

Q. How can researchers optimize fermentation conditions for this compound production in Streptomyces spp.?

  • Methodological Answer : Employ Design of Experiments (DOE) to test variables:

  • Parameters : Carbon source (e.g., glucose vs. glycerol), nitrogen ratio, pH (5.5–7.0), aeration rate.

  • Outputs : Biomass yield, this compound titers (measured via LC-MS).

  • Statistical Analysis : Response Surface Methodology (RSM) to identify optimal conditions. Reference protocols from Journal of Organic Chemistry for reporting modified fermentation steps .

    VariableRange TestedOptimal ValueImpact on Yield (%)
    pH5.5–7.06.2+28%
    Temperature24–30°C28°C+15%
    Aeration Rate0.5–2.0 vvm1.5 vvm+22%

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to assess methodological heterogeneity:

  • Factors : Cell line variability (e.g., Jurkat vs. primary T cells), solvent effects (DMSO concentration), assay duration.
  • Meta-Analysis : Use random-effects models to quantify variability. Sensitivity analyses can identify outliers. For conflicting pharmacokinetic data, validate via in vivo models (e.g., rodent studies) with standardized dosing regimens .

Q. How should researchers design experiments to assess this compound’s nephrotoxicity while controlling for confounding variables?

  • Methodological Answer :

  • Animal Models : Use isogenic rodents to minimize genetic variability. Administer this compound at 10–30 mg/kg/day (oral gavage) for 4 weeks.
  • Controls : Include Cyclosporin A and vehicle-only groups.
  • Endpoints : Serum creatinine, blood urea nitrogen (BUN), and kidney histopathology. Apply ANOVA with post-hoc Tukey tests for group comparisons. Ensure ethical approval (IACUC protocols) and blinding during data collection .

Methodological Guidance for Data Analysis

Q. Which statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀/LC₅₀ values. Software like GraphPad Prism or R (drc package) can fit Hill equations. Report confidence intervals and assess goodness-of-fit (e.g., R² ≥ 0.95). For transcriptomic data, apply Benjamini-Hochberg correction to control false discovery rates .

Q. What analytical techniques are critical for confirming this compound purity in synthetic batches?

  • Answer : Combine HPLC-DAD (diode array detection) with charged aerosol detection (CAD) to quantify impurities (<0.1%). Validate methods per ICH guidelines (Q2(R1)). For structural confirmation, use tandem MS/MS fragmentation patterns and compare to reference standards .

Literature and Synthesis Challenges

Q. How can researchers integrate fragmented literature on this compound into a cohesive review?

  • Answer : Use citation tracking tools (Web of Science, Scopus) and keyword filters ("this compound" + "biosynthesis," "immunosuppression"). Organize findings by themes:

  • Synthesis : Streptomyces strains, post-translational modifications.
  • Mechanisms : Calcineurin inhibition vs. mitochondrial interactions.
  • Gaps : Limited in vivo neurotoxicity data. Follow PRISMA-ScR guidelines for scoping reviews .

Q. What are common pitfalls in synthesizing this compound analogs, and how can they be mitigated?

  • Answer :

  • Pitfalls : Low yields from non-ribosomal peptide synthetase (NRPS) engineering.
  • Solutions : Use site-directed mutagenesis to modify adenylation domains. Characterize analogs via circular dichroism (CD) to confirm secondary structure retention. Report failed syntheses in supplementary data to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.